molecular formula C12H11N5S2 B1344474 4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1030430-60-4

4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1344474
M. Wt: 289.4 g/mol
InChI Key: DLIGVGQPOSSEJK-UHFFFAOYSA-N
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Description

The compound “4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

  • Scientific Field : Organic Chemistry and Medicinal Chemistry .
  • Summary of the Application : These compounds are synthesized for their potential biological activities. They have been found to display various types of biological activity, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities .
  • Methods of Application or Experimental Procedures : The synthesis involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by a subsequent intramolecular condensation of the methylene and cyano groups .
  • Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .
  • Scientific Field : Organic Chemistry and Biomolecular Chemistry .
  • Summary of the Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of 4-chloromethylcoumarins containing phenolic hydroxyl groups as alkylating agents, since the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl directed the course of the reaction exclusively to the sulfur atom .
  • Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .
  • Scientific Field : Organic Chemistry and Biomolecular Chemistry .
  • Summary of the Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of 4-chloromethylcoumarins containing phenolic hydroxyl groups as alkylating agents, since the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl directed the course of the reaction exclusively to the sulfur atom .
  • Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .

properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S2/c1-2-6-17-10(15-16-12(17)18)9-8(13)7-4-3-5-14-11(7)19-9/h2-5H,1,6,13H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIGVGQPOSSEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

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